2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine
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Overview
Description
2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a piperazine ring substituted with a methyl group at the 4-position and an amine group at the 6-position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine typically involves the reaction of 2-chloroquinoxaline with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the quinoxaline ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO, often with the addition of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Corresponding amine derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
Biology: Quinoxaline derivatives, including 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial chemicals due to their stability and diverse chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine:
4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide: This compound is studied for its potential use in cancer therapy.
Uniqueness
2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine is unique due to its specific quinoxaline structure combined with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-9-15-12-8-10(14)2-3-11(12)16-13/h2-3,8-9H,4-7,14H2,1H3 |
InChI Key |
UCDIXEJQUMNFDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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